

Lurtotecan Dihydrochloride: A Comprehensive Technical Overview

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Compound of Interest

Compound Name: *Lurtotecan Dihydrochloride*

Cat. No.: *B1675514*

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For Researchers, Scientists, and Drug Development Professionals

Lurtotecan Dihydrochloride is a semi-synthetic analog of camptothecin, exhibiting potent antineoplastic activity as a topoisomerase I inhibitor.^{[1][2]} This guide provides an in-depth analysis of its chemical properties, mechanism of action, and relevant experimental protocols, designed for professionals in the field of drug development and oncology research.

Chemical and Physical Properties

Lurtotecan Dihydrochloride is characterized by its specific chemical structure and physical attributes that influence its pharmacological behavior.

Property	Value	Citation(s)
IUPAC Name	(18S)-18-ethyl-18-hydroxy-2-[(4-methylpiperazin-1-yl)methyl]-6,9,20-trioxa-13,24-diazahehexacyclo[12.11.0.0 ³ , ¹² .0 ⁵ , ¹⁰ .0 ¹⁵ , ²⁴ .0 ¹⁷ , ²²]pentacosa-1,3,5(10),11,13,15,17(22)-heptaene-19,23-dione	[3]
Synonyms	OSI-211, NX-211, GI147211	[1]
CAS Number	155773-58-3 (for the dihydrochloride salt)	[1]
Molecular Formula	C ₂₈ H ₃₂ Cl ₂ N ₄ O ₆	[1][4]
Molecular Weight	591.49 g/mol	[1][4]
Elemental Analysis	C, 56.86%; H, 5.45%; Cl, 11.99%; N, 9.47%; O, 16.23%	[1]
Solubility	Water-soluble (5.8 mg/mL). In DMSO, soluble at 4.33 mg/mL (with ultrasonic assistance).	[2][5]
Storage Conditions	Stock solutions should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to keep it in sealed storage, away from moisture and light.[2]	[2]

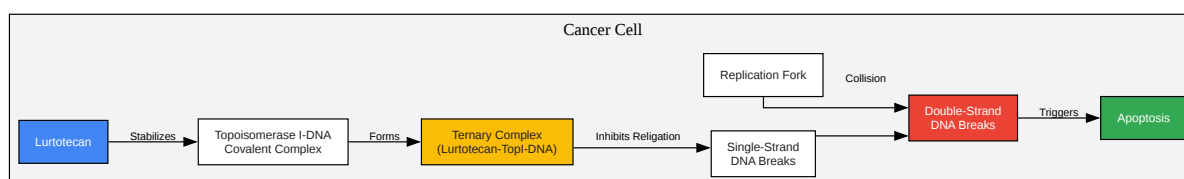
Mechanism of Action

Lurtotecan's primary mechanism of action is the inhibition of topoisomerase I, a crucial enzyme in DNA replication and transcription.[6]

Lurtotecan selectively stabilizes the covalent complex formed between topoisomerase I and DNA.[3][6] This action inhibits the religation step of the enzyme's function, leading to the

accumulation of single-strand DNA breaks.[1] The collision of the DNA replication fork with these cleaved strands results in the generation of irreversible double-strand DNA breaks.[6] This extensive DNA damage ultimately triggers apoptosis, or programmed cell death, in cancer cells.[1][6]

Beyond its impact on DNA replication, Lurtotecan has also been shown to inhibit RNA synthesis and interfere with the multi-ubiquitination and degradation of topoisomerase I.[3][6]



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Caption: Mechanism of Lurtotecan-induced apoptosis.

Experimental Protocols

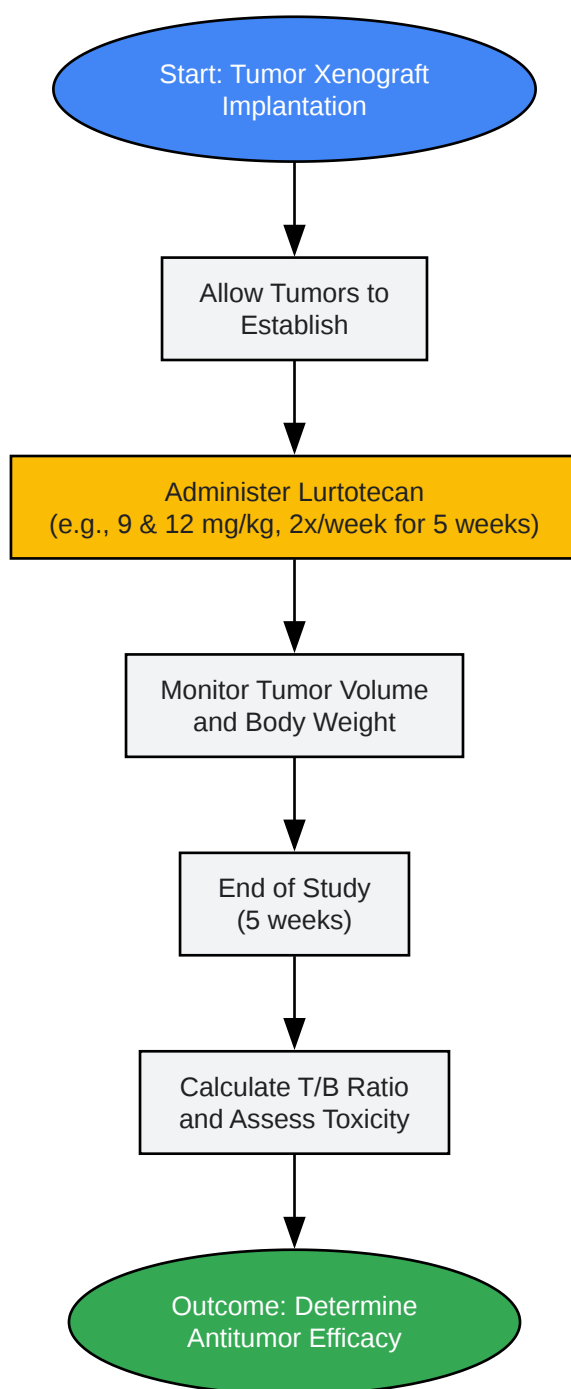
In Vivo Antitumor Efficacy in Xenograft Models

This protocol outlines the methodology for assessing the antitumor activity of Lurtotecan in preclinical animal models.[5]

- **Animal Models:** Mice with established human tumor xenografts, such as HT-29 and SW48 colon tumors.[5]
- **Treatment Regimen:** Lurtotecan is administered intravenously at varying doses (e.g., 9 and 12 mg/kg) twice a week for a duration of five weeks.[5]
- **Efficacy Evaluation:** Tumor volume is measured before and after the treatment period. The efficacy is expressed as a T/B ratio (tumor volume after treatment / tumor volume before

treatment). A T/B ratio of less than 1 indicates tumor regression and is considered a successful outcome.[5]

- Toxicity Monitoring: Animal body weight is monitored throughout the study as an indicator of systemic toxicity.[5]



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Caption: Workflow for in vivo xenograft studies.

Clinical Pharmacokinetic Studies

This protocol details the methodology for evaluating the pharmacokinetic profile of Lurtotecan in human subjects.[\[7\]](#)[\[8\]](#)

- Study Population: Cancer patients enrolled in Phase I or II clinical trials.[\[7\]](#)[\[8\]](#)
- Drug Administration: Lurtotecan, often in its liposomal formulation (NX 211), is administered as a 30-minute intravenous infusion.[\[8\]](#) Dose levels are escalated in different patient cohorts.[\[8\]](#)
- Sample Collection: Serial blood (plasma and whole blood) and urine samples are collected at specified time points for up to 96 hours post-infusion.[\[8\]](#)
- Bioanalytical Method: Lurtotecan concentrations in the collected samples are quantified using High-Performance Liquid Chromatography (HPLC).[\[8\]](#)
- Pharmacokinetic Parameters: Key parameters such as maximum plasma concentration (C_{max}), area under the curve (AUC), clearance (Cl), mean residence time (MRT), and half-life are calculated to characterize the drug's absorption, distribution, metabolism, and excretion.[\[7\]](#)

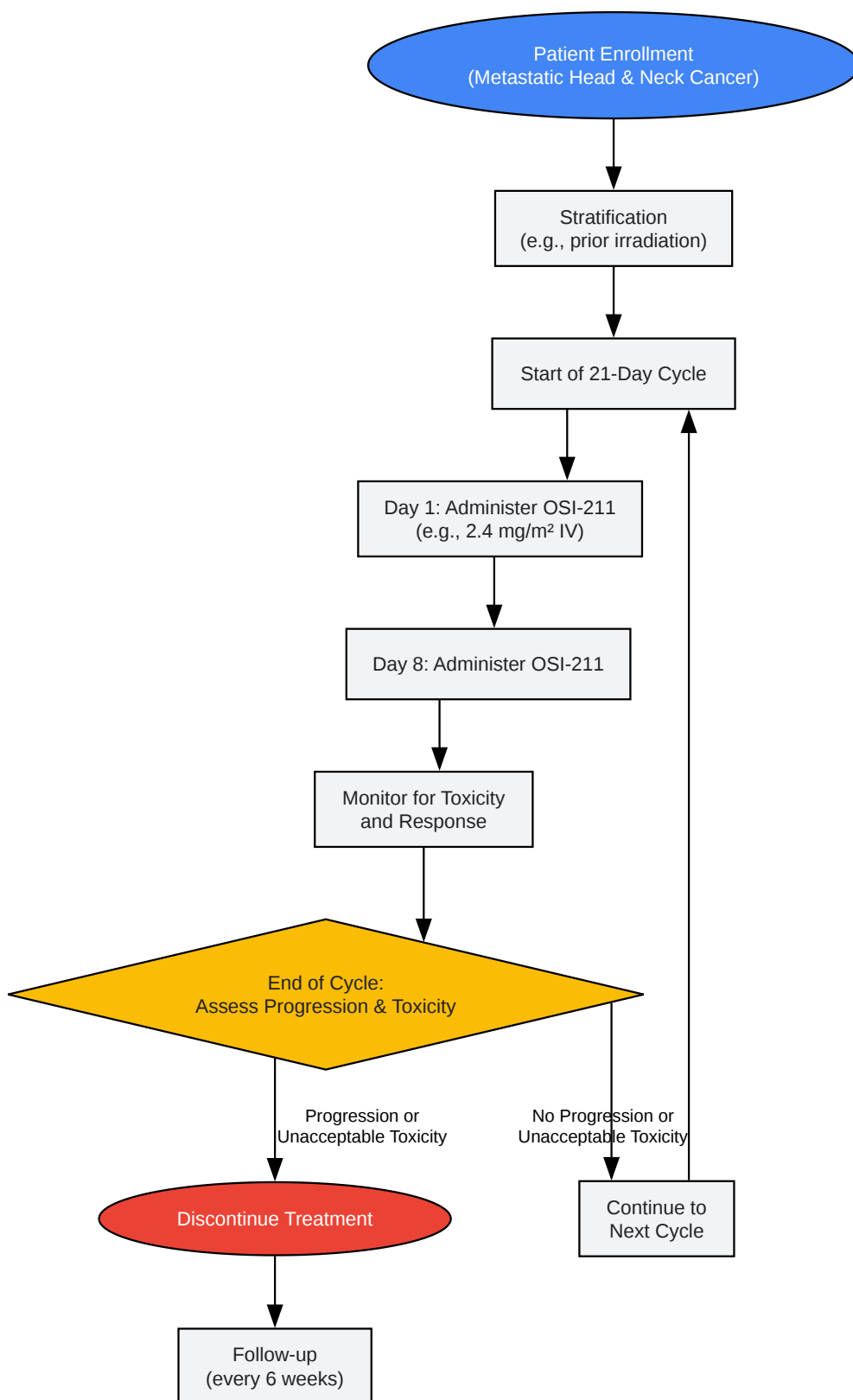
Phase II Clinical Trial Protocol for Head and Neck Cancer

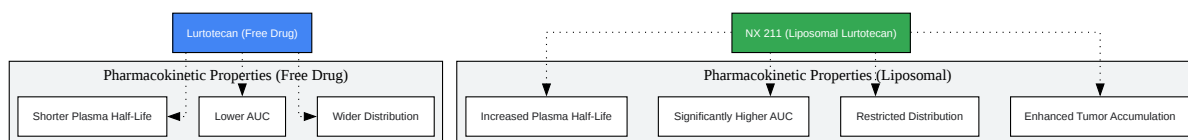
This protocol provides an example of a Phase II clinical trial design for evaluating Lurtotecan's efficacy and safety.[\[9\]](#)

- Patient Population: Patients with metastatic or locally recurrent squamous cell carcinoma of the head and neck who are ineligible for curative surgery or radiotherapy.[\[9\]](#)[\[10\]](#)
- Study Design: A multicenter study where patients may be stratified based on whether their target lesions are within a previously irradiated field.
- Treatment Schedule: Liposomal Lurtotecan (OSI-211) is administered intravenously over 30 minutes on days 1 and 8 of a 21-day cycle.[\[9\]](#) A common dose is 2.4 mg/m²/day.[\[9\]](#)

Treatment continues in the absence of disease progression or unacceptable toxicity.

- **Efficacy Endpoints:** The primary endpoint is the objective response rate. Secondary endpoints include the duration of response, time to progression, and overall survival.
- **Safety and Toxicity Assessment:** Patients are monitored for adverse events, with a particular focus on hematological toxicities like neutropenia and thrombocytopenia.[\[8\]](#)[\[9\]](#)





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